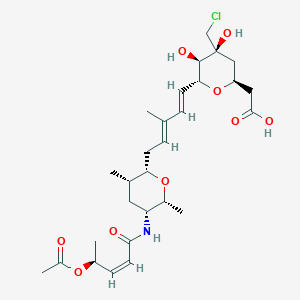
Thailanstatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thailanstatin B is a natural product isolated from the bacterium Burkholderia thailandensis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thailanstatin B involves complex organic chemistry techniques. The compound generally contains multiple stereocenters and a common (2 Z,4 S)-4-acetoxy-2-butenamide fragment, an (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment, and a terminal oxane ring joined by a dienyl chain. Total synthesis approaches often employ multi-step reactions, including the formation of key intermediates and the use of protecting groups to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis cultures. The compound is then extracted and purified using techniques such as UV-guided silica gel chromatography, ODS C18 chromatography, and semi-preparative HPLC. These methods ensure the isolation of this compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Thailanstatin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and are valuable for further research and development.
Applications De Recherche Scientifique
Thailanstatin B has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound serves as a valuable tool for studying pre-mRNA splicing mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate the role of splicing in cellular processes and to identify potential therapeutic targets.
Medicine: this compound shows promise as an antitumor agent due to its ability to inhibit cancer cell proliferation. It is being explored for its potential use in cancer therapy.
Industry: The compound's unique structure and biological activity make it a candidate for the development of new pharmaceuticals and biotechnological applications.
Mécanisme D'action
Thailanstatin B exerts its effects by inhibiting pre-mRNA splicing, a critical process in gene expression. The compound binds to and disrupts the function of spliceosomal components, leading to the accumulation of unspliced pre-mRNA and the inhibition of protein synthesis. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
Spliceosome: this compound targets the spliceosome, a complex of proteins and RNA responsible for splicing pre-mRNA.
Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
Spliceostatin A
Spliceostatin B
Spliceostatin C
Propriétés
Formule moléculaire |
C28H42ClNO9 |
|---|---|
Poids moléculaire |
572.1 g/mol |
Nom IUPAC |
2-[(2S,4S,5R,6R)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-(chloromethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42ClNO9/c1-16(7-10-24-27(35)28(36,15-29)14-21(39-24)13-26(33)34)6-9-23-17(2)12-22(19(4)38-23)30-25(32)11-8-18(3)37-20(5)31/h6-8,10-11,17-19,21-24,27,35-36H,9,12-15H2,1-5H3,(H,30,32)(H,33,34)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1 |
Clé InChI |
GAXKYFBEYVVCBB-FUDLAKRJSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
SMILES canonique |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















